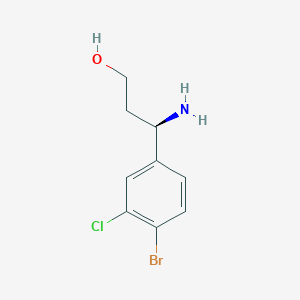

(3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL

Description

Properties

Molecular Formula |

C9H11BrClNO |

|---|---|

Molecular Weight |

264.54 g/mol |

IUPAC Name |

(3R)-3-amino-3-(4-bromo-3-chlorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11BrClNO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |

InChI Key |

VBHHSQJDATUBQH-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CCO)N)Cl)Br |

Canonical SMILES |

C1=CC(=C(C=C1C(CCO)N)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chlorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).

Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or an amine source under suitable conditions to introduce the amino group.

Chiral Resolution: The final step involves chiral resolution to obtain the (3R) enantiomer of the compound.

Industrial Production Methods

Industrial production of (3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the alcohol group is oxidized to a ketone or aldehyde.

Reduction: Reduction reactions can convert the amino group to an amine or the alcohol group to a hydrocarbon.

Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: The major products include ketones or aldehydes.

Reduction: The major products include amines or hydrocarbons.

Substitution: The major products depend on the nucleophile used but can include various substituted phenyl derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL is a chiral compound with a unique structure featuring bromine and chlorine substituents on a phenyl ring. Its molecular formula is CHBrClNO, with a molecular weight of approximately 264.54 g/mol. The compound's amino alcohol functionality makes it potentially useful in medicinal chemistry and as a versatile building block in organic synthesis.

Potential Applications

(3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL has potential applications in medicinal chemistry and drug development due to its unique structural features.

As a Building Block in Organic Synthesis

- Versatility The reactivity of (3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL allows for various chemical transformations typical of amino alcohols, making it a versatile building block in organic synthesis.

- Reactions These transformations can include oxidation, leading to the formation of an aldehyde.

Medicinal Chemistry

- Drug Design The compound's amino alcohol functionality is often involved in biological activity and drug design.

- Unique Combination of Substituents The specific combination of bromine and chlorine substituents on the phenyl ring may enhance its biological activity compared to simpler amino alcohols. This structural complexity could lead to unique interactions with biological targets, making it a candidate for drug development.

- Interaction Studies Interaction studies can focus on its binding affinity to biological targets like receptors or enzymes, using techniques like surface plasmon resonance, isothermal titration calorimetry, and molecular docking. These studies are crucial for understanding the compound's pharmacodynamics and pharmacokinetics.

- Pharmaceutical Precursor It can be a precursor for pharmaceuticals targeting specific receptors or enzymes.

- Enzyme and Receptor Interactions The biological activity of (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL is attributed to its ability to interact with various biological targets, including enzymes and receptors.

- Hydrogen and Halogen Bonding The amino group allows for hydrogen bonding, while the bromine and chlorine atoms can engage in halogen bonding, enhancing its binding affinity to target proteins.

- Antiproliferative Effects Compounds similar to this one have demonstrated antiproliferative effects against cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involves disrupting microtubule dynamics or modulating signaling pathways critical for cell proliferation.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL with five analogs, highlighting substituent patterns, molecular weights, and key properties:

Key Observations:

Halogen Effects: The dual halogenation (4-Br, 3-Cl) in the target compound likely increases molecular weight and boiling point compared to mono-halogenated analogs (e.g., 230.1 g/mol for 4-Br vs. ~264.55 g/mol for 4-Br/3-Cl).

Stereochemistry :

- The R-configuration distinguishes the target compound from racemic mixtures or S-enantiomers (e.g., CAS 58852-38-3), which may exhibit divergent biological activity .

Salt Forms :

- Hydrochloride salts (e.g., CAS 1159824-49-3) enhance aqueous solubility compared to free bases, critical for pharmacokinetic optimization .

Biological Activity

(3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL is a chiral compound with significant potential in various fields of biological research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H11BrClNO |

| Molecular Weight | 264.54 g/mol |

| IUPAC Name | (3R)-3-amino-3-(4-bromo-3-chlorophenyl)propan-1-ol |

| CAS Number | 1270092-70-0 |

The biological activity of (3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL is primarily attributed to its interactions with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, influencing enzyme activity and receptor interactions.

- Halogen Bonding : The presence of bromine and chlorine atoms allows for unique halogen bonding interactions which may enhance binding affinity to targets compared to non-halogenated analogs .

Neuropharmacology

Preliminary studies suggest that (3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Compounds with similar structures have been shown to interact with these systems, indicating potential applications in treating neurological disorders .

Case Studies and Research Findings

- Pharmacological Studies : A study focused on the synthesis and evaluation of related compounds highlighted the importance of structural modifications in enhancing biological activity. The findings suggested that halogenated phenyl groups significantly increase binding affinity to target proteins involved in disease pathways .

- Comparative Analysis : A comparative study between (3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL and its enantiomer (3S) demonstrated differing biological activities, emphasizing the role of chirality in drug design. The (3R) enantiomer showed more promising results in receptor binding assays .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via reduction of a ketone precursor, such as 3-(4-bromo-3-chlorophenyl)propanoic acid, using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature under an inert atmosphere to prevent side reactions. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to maximize yield and enantiomeric purity . Parallel methods for analogous compounds (e.g., bromo-fluorophenyl derivatives) suggest catalytic hydrogenation as an alternative, though stereochemical control requires chiral catalysts .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the stereochemistry and confirms the (3R) configuration. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity (>99%). Comparative retention times with known stereoisomers (e.g., 3S analogs) are critical for validation .

Q. What are the common chemical reactions involving the hydroxyl and amino functional groups in this compound?

- Methodological Answer : The hydroxyl group undergoes oxidation (e.g., with CrO₃ or KMnO₄) to form ketones or carboxylic acids, while the amino group participates in nucleophilic substitution (e.g., acylation with acyl chlorides) or reductive amination. Substitution reactions on the aromatic ring are less common due to deactivation by bromine and chlorine, but palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may modify the aryl group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between stereoisomers of this compound?

- Methodological Answer : Contradictions in activity (e.g., enzyme inhibition vs. receptor binding) often arise from stereochemical differences. To address this:

- Use chiral HPLC to confirm enantiopurity .

- Perform X-ray crystallography to correlate absolute configuration with activity .

- Compare IC₅₀ values of (3R) and (3S) isomers in vitro, as shown for bromo-fluorophenyl analogs .

Q. How to design structure-activity relationship (SAR) studies using analogs with varying halogen substituents?

- Methodological Answer :

- Step 1 : Synthesize analogs with substituent variations (e.g., 4-fluoro-3-chloro, 3-bromo-5-methyl) .

- Step 2 : Test biological activity (e.g., cytotoxicity, enzyme inhibition) using standardized assays (e.g., MTT for cell viability).

- Step 3 : Perform computational docking to map halogen bonding interactions with target proteins (e.g., kinases, GPCRs).

- Example : Bromine’s bulkiness in 3-(3-bromophenyl) analogs enhances receptor binding affinity compared to chlorine .

Q. What strategies optimize reaction conditions for derivatizing this compound while preserving stereochemical integrity?

- Methodological Answer :

- Acylation : Use mild bases (e.g., pyridine) to minimize racemization during amino group modification .

- Oxidation : Employ TEMPO/oxone systems for selective oxidation of the hydroxyl group without affecting the amino group .

- Scale-up : Replace LiAlH₄ with sodium borohydride (NaBH₄) and cerium chloride (Luche reduction) for safer, stereoretentive reductions .

Q. How do electronic effects of the 4-bromo-3-chlorophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine and chlorine substituents deactivate the aryl ring, limiting electrophilic substitution. However, Suzuki-Miyaura coupling with aryl boronic acids is feasible using Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C. Monitor regioselectivity via LC-MS, as steric hindrance from the 3-chloro group may direct coupling to the para position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.